molecular formula C24H18O6 B11939493 1,4-Bis(3-carboxy-4-hydroxyphenylethenyl)-benzene

1,4-Bis(3-carboxy-4-hydroxyphenylethenyl)-benzene

Cat. No.: B11939493
M. Wt: 402.4 g/mol
InChI Key: MCBNOAYTZBUCSX-UHFFFAOYSA-N
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Description

1,4-Bis(3-carboxy-4-hydroxyphenylethenyl)-benzene is an organic compound characterized by its unique structure, which includes two carboxy-hydroxyphenylethenyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3-carboxy-4-hydroxyphenylethenyl)-benzene typically involves the reaction of 1,4-dibromobenzene with 3-carboxy-4-hydroxyphenylethenyl groups under specific conditions. The reaction is often carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3-carboxy-4-hydroxyphenylethenyl)-benzene can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The double bonds in the phenylethenyl groups can be reduced to form saturated compounds.

    Substitution: The carboxyl and hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Substitution: Acid chlorides or alcohols in the presence of a catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Esters, ethers, and other substituted derivatives.

Scientific Research Applications

1,4-Bis(3-carboxy-4-hydroxyphenylethenyl)-benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1,4-Bis(3-carboxy-4-hydroxyphenylethenyl)-benzene exerts its effects is primarily through its interaction with biological molecules. The hydroxyl and carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the compound’s antioxidant properties may help in scavenging free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(3-carboxy-4-hydroxyphenylethenyl)-naphthalene
  • 1,4-Bis(3-carboxy-4-hydroxyphenylethenyl)-anthracene

Uniqueness

1,4-Bis(3-carboxy-4-hydroxyphenylethenyl)-benzene stands out due to its specific structural arrangement, which imparts unique chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

5-[2-[4-[2-(3-carboxy-4-hydroxyphenyl)ethenyl]phenyl]ethenyl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O6/c25-21-11-9-17(13-19(21)23(27)28)7-5-15-1-2-16(4-3-15)6-8-18-10-12-22(26)20(14-18)24(29)30/h1-14,25-26H,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBNOAYTZBUCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C(C=C2)O)C(=O)O)C=CC3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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